molecular formula C8H12N2O B6271817 1-(4-methoxy-6-methylpyridin-2-yl)methanamine CAS No. 1393555-12-8

1-(4-methoxy-6-methylpyridin-2-yl)methanamine

Cat. No.: B6271817
CAS No.: 1393555-12-8
M. Wt: 152.19 g/mol
InChI Key: UWPKGGRAXCKMDD-UHFFFAOYSA-N
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Description

1-(4-methoxy-6-methylpyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393555-12-8

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(4-methoxy-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C8H12N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,5,9H2,1-2H3

InChI Key

UWPKGGRAXCKMDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxy 6 Methylpyridin 2 Yl Methanamine and Analogues

Established Synthetic Routes to the Core Pyridinemethanamine Structure

The synthesis of the 1-(4-methoxy-6-methylpyridin-2-yl)methanamine backbone can be achieved through several reliable and well-documented routes. These methods typically involve either building the substituted pyridine (B92270) ring followed by modification of a side chain or introducing the key functional groups in a stepwise manner.

Multi-step synthesis provides a versatile and controllable approach to this compound. A common strategy begins with a pre-functionalized pyridine ring, such as a picoline derivative, which is then elaborated through a series of reactions.

A plausible synthetic pathway could start from 2,6-lutidine. The synthesis would proceed through the following key transformations:

N-Oxidation: 2,6-lutidine is oxidized to form 2,6-lutidine-1-oxide.

Cyanation: The N-oxide is then reacted to introduce a cyano group at the 2-position, yielding 2-cyano-6-methylpyridine. This type of transformation is a known method for functionalizing pyridine N-oxides. orgsyn.org

Chlorination/Methoxylation: Subsequent steps would involve selective chlorination and then nucleophilic substitution with a methoxide (B1231860) source (e.g., sodium methoxide) to install the methoxy (B1213986) group at the 4-position. The reaction of chloropyridines with sodium methoxide is a standard method for producing methoxypyridines. researchgate.net

Nitrile Reduction: The final step involves the reduction of the cyano group to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the target compound, this compound.

Continuous flow multi-step synthesis, which combines several reaction and purification steps into a single streamlined process, represents a modern advancement in executing such complex sequences efficiently. mit.edu

Reductive amination is a highly effective and direct method for synthesizing amines from carbonyl compounds. This approach is particularly suitable for producing this compound if the corresponding aldehyde, 4-methoxy-6-methylpyridine-2-carbaldehyde, is available.

The process involves two main steps that are often performed in a single pot:

Imine Formation: The aldehyde reacts with an amine source, typically ammonia (B1221849) or an ammonia equivalent, under neutral or weakly acidic conditions to form an intermediate imine.

Reduction: The imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with their selection depending on the specific substrate and desired reaction conditions.

This one-pot method is widely used due to its efficiency and operational simplicity.

Table 1: Common Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsNotes
Sodium Borohydride (NaBH₄)Methanol, Ethanol; Room TemperatureMild and selective; can reduce aldehydes and ketones.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 3-6Stable in weakly acidic conditions; selective for imines over carbonyls.
Sodium Triacetoxyborohydride [NaBH(OAc)₃]Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and highly selective for reductive aminations; does not require pH control.
Catalytic Hydrogenation (H₂/Catalyst)Pd/C, PtO₂, Raney Ni; Various pressures"Green" chemistry approach; can be used for large-scale synthesis.

Directed amination involves the direct introduction of an amino or amino-alkyl group onto the pyridine ring, often by activating a C-H bond. While less common for synthesizing a specific structure like this compound from the parent pyridine, these methods are powerful for creating diverse pyridine analogues.

One classic example is the Chichibabin reaction , where pyridine reacts with sodium amide to introduce an amino group, typically at the 2- or 4-position, through nucleophilic substitution of a hydride ion. Modern approaches utilize transition-metal catalysis to achieve direct and regioselective C-H amination, offering a more versatile toolkit for functionalizing the pyridine core. These methods provide precise regioselectivity and can be applied in late-stage functionalization of complex molecules.

Advanced Synthetic Transformations

Beyond establishing the core structure, advanced synthetic methods allow for the precise modification of the molecule to create analogues with tailored properties. These transformations include selective functionalization and the synthesis of specific stereoisomers.

Chemo- and regioselective functionalization refers to the ability to modify a specific functional group or position on the molecule while leaving others unaffected. For a substituted pyridine like this compound, this could involve reactions at the remaining C-H positions on the pyridine ring (C3 and C5).

Transition metal-catalyzed C-H activation is a powerful tool for achieving such selectivity. By choosing appropriate catalysts and directing groups, it is possible to introduce new substituents, such as alkyl or aryl groups, at specific locations on the pyridine ring. For example, methods have been developed for the regioselective C2-H alkylation of pyridine N-oxides, which demonstrates the high level of control achievable in pyridine functionalization. This allows for the late-stage diversification of complex molecules, which is highly valuable in medicinal chemistry.

The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial in pharmaceutical chemistry. Stereoselective synthesis of chiral analogues of this compound can be achieved by introducing a stereocenter, for instance, at the carbon atom bearing the amino group (the α-carbon).

A primary method to achieve this is through asymmetric reductive amination . This can be accomplished by:

Reducing a prochiral imine intermediate with a chiral reducing agent.

Employing a chiral catalyst, such as an iridium or ruthenium complex with a chiral ligand, in a transfer hydrogenation or direct hydrogenation reaction. rsc.orgnih.gov

These catalytic systems can achieve high levels of enantioselectivity, producing one enantiomer in significant excess over the other. The development of novel, tunable chiral pyridine-derived ligands continues to advance the field, enabling the synthesis of complex chiral amines with high efficiency and stereocontrol. nih.govnih.gov

Green Chemistry Approaches in Synthesis

The synthesis of pyridine derivatives is increasingly guided by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. ijarsct.co.in Various techniques have been developed to create novel pyridine compounds, including one-pot multicomponent reactions, the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis. nih.govresearchgate.net

Microwave-assisted synthesis, in particular, has been recognized as a valuable green chemistry tool, offering advantages such as excellent yields (often in the 82%–94% range), the formation of pure products, significantly reduced reaction times (2–7 minutes), and low-cost processing. nih.gov These methods represent a significant move towards more sustainable and environmentally responsible chemical production. ijarsct.co.in For instance, an environmentally friendly process for synthesizing 2-benzenesulfonyl-pyridine was developed featuring a tandem SNAr/oxidation reaction under mild conditions, achieving an 86% yield. acs.org

Mechanochemistry, which utilizes mechanical force to drive chemical reactions, presents an innovative, solvent-free approach to pyridine synthesis. ijarsct.co.in By activating solid reagents under mechanical stress, this method has the potential to create cleaner processes with fewer by-products. ijarsct.co.in These green protocols are not only environmentally conscious but also support new avenues for creating biologically active compounds. nih.govresearchgate.net

The following table summarizes various green chemistry techniques applicable to pyridine synthesis:

Green TechniqueDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reaction mixtures.Excellent yields, pure products, short reaction times, low cost. nih.gov
Multicomponent Reactions Combines three or more reactants in a single step to form a product containing substantial portions of all reactants.High atom economy, operational simplicity, reduced waste. researchgate.net
Green Catalysts Employs catalysts that are non-toxic, recyclable, and highly efficient.Reduced environmental impact, improved reaction selectivity. researchgate.net
Environmentally Friendly Solvents Uses solvents like water, ethanol, or ionic liquids instead of hazardous organic solvents.Reduced toxicity and pollution. researchgate.net
Solvent-Free Synthesis Conducts reactions without a solvent, often by heating or grinding reactants together (mechanochemistry).Eliminates solvent waste, simplifies purification. ijarsct.co.inresearchgate.net
Ultrasonic Production Uses ultrasound to induce or enhance chemical reactions.Increased reaction rates, improved yields. researchgate.net

Synthesis of Key Intermediates

The synthesis of this compound relies on the effective preparation of crucial intermediates. The construction of the substituted pyridine core is the foundational step, for which numerous classical and modern methods exist. Traditional methods like the Hantzsch and Chichibabin syntheses are well-established for creating pyridine rings from acyclic precursors. ijarsct.co.in More contemporary approaches, such as organocatalyzed formal (3+3) cycloaddition reactions, offer practical and scalable routes to highly substituted pyridines. researchgate.netnih.gov

A critical intermediate for the target molecule is a pyridine ring functionalized at the 2-, 4-, and 6-positions. A plausible precursor is 4-methoxy-6-methyl-2-pyridinecarbonitrile . The synthesis of related cyanopyridines is well-documented. For example, 2-cyano-6-methylpyridine can be prepared from 2-picoline-1-oxide. orgsyn.org This method involves reacting the N-oxide with dimethyl sulfate (B86663) to form a methoxypyridinium salt, which is then treated with potassium cyanide. orgsyn.org

Another key intermediate strategy involves the synthesis of a 4-alkoxy-6-methylpicolinamide . Research into mGlu5 modulators describes the synthesis of such compounds starting from 4-chloro-6-methylpicolinonitrile. researchgate.net The chloro- a an ether via nucleophilic substitution with an alcohol, which can then be hydrolyzed to the corresponding carboxylic acid or amide. researchgate.net

The final step in synthesizing the target amine from these intermediates would typically involve a reduction reaction. A nitrile group (-CN) or an amide group (-CONH₂) can be reduced to an aminomethyl group (-CH₂NH₂) using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The following table outlines general synthetic strategies for key pyridine intermediates:

Intermediate TypeSynthetic MethodDescriptionStarting Materials
Substituted Pyridines Hantzsch SynthesisCondensation of a β-ketoester with an aldehyde and ammonia or a primary amine. ijarsct.co.inβ-ketoesters, aldehydes, ammonia. ijarsct.co.in
Substituted Pyridines (3+3) CycloadditionOrganocatalyzed reaction between enamines and unsaturated aldehydes or ketones. researchgate.netnih.govEnamines, enals/ynals/enones. researchgate.netnih.gov
Substituted Pyridines Cascade ReactionA copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation. nih.govAlkenylboronic acids, α,β-unsaturated ketoximes. nih.gov
2-Cyanopyridines From N-OxidesReaction of a pyridine-N-oxide with dimethyl sulfate and subsequent treatment with cyanide. orgsyn.orgPyridine-N-oxides, dimethyl sulfate, KCN. orgsyn.org
2-Aminopyridines Copper-Catalyzed AminationReaction of bromopyridine derivatives with aqueous ammonia in the presence of a copper catalyst. rsc.orgBromopyridines, ammonia, Cu₂O. rsc.org

Scale-Up Considerations and Process Optimization for Academic Production

Transitioning a synthetic route from a small, exploratory scale to a larger, academic production scale (e.g., tens of grams) introduces several practical challenges. Process optimization is crucial to ensure safety, efficiency, and reproducibility.

One key consideration is the choice of synthetic route. For instance, an organocatalyzed, formal (3+3) cycloaddition reaction has been successfully demonstrated on a 50-gram scale for the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a raw material for a pharmaceutical. researchgate.netnih.gov This highlights the scalability of modern organocatalytic methods. Similarly, a green chemical process for 2-benzenesulfonyl pyridine was optimized for a 10-gram scale, producing the target with high purity and a 78% yield over two steps. acs.org

Optimization for scale-up often involves modifying reaction conditions. For the 2-benzenesulfonyl pyridine synthesis, it was necessary to heat the oxidation mixture to approximately 80 °C and carefully control the addition of bleach to facilitate the complete conversion of the sulfoxide (B87167) intermediate to the final sulfone product. acs.org Post-reaction workup and purification also require careful planning. On a larger scale, precipitation and filtration are often preferred over chromatographic purification due to practicality. In the optimized sulfone synthesis, the product was isolated by adding water to the reaction mixture, cooling to 5 °C to induce precipitation, and then filtering the resulting slurry. acs.org

Understanding the reaction mechanism and kinetics is also vital for successful scale-up. In situ reaction progress analysis and control studies can reveal the roles of catalysts and reagents, helping to identify potential bottlenecks and off-cycle species that may affect yield and purity on a larger scale. nih.gov Careful management of reaction temperature, reagent addition rates, and stirring efficiency are all critical parameters that must be controlled and optimized for safe and effective academic production.

Advanced Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. While specific experimental spectra for 1-(4-methoxy-6-methylpyridin-2-yl)methanamine are not widely published, a theoretical analysis based on its structure allows for the prediction of its characteristic NMR signals.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons would appear as singlets in the aromatic region. The methoxy (B1213986) and methyl group protons would be visible as sharp singlets in the upfield region, while the aminomethyl protons would likely appear as a singlet as well, with its chemical shift influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are anticipated for each of the eight carbon atoms in the molecule, including the carbons of the pyridine ring, the methyl group, the methoxy group, and the aminomethyl group. The chemical shifts would be characteristic of their electronic environments, with the ring carbons appearing at lower field than the aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine-H3 ~6.5-6.7 ~105-110
Pyridine-H5 ~6.6-6.8 ~108-112
Methoxy (-OCH₃) ~3.8-4.0 ~55-60
Methyl (-CH₃) ~2.3-2.5 ~20-25
Aminomethyl (-CH₂NH₂) ~3.9-4.1 ~45-50
Amine (-NH₂) Broad, variable -
Pyridine-C2 - ~160-165
Pyridine-C4 - ~162-168

Note: These are estimated values based on analogous structures; actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this molecule, it would primarily confirm the lack of coupling between the isolated pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom (e.g., linking the -CH₂- protons to the aminomethyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could be used to confirm the spatial proximity between the aminomethyl group protons and the proton at position 3 of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule. The calculated monoisotopic mass for this compound (C₈H₁₂N₂O) is 152.09496 Da. uni.lu HRMS analysis would be expected to yield an [M+H]⁺ ion very close to the calculated value of 153.10224. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

Adduct Predicted m/z
[M+H]⁺ 153.10224
[M+Na]⁺ 175.08418
[M+K]⁺ 191.05812
[M+NH₄]⁺ 170.12878

Source: Data predicted by computational methods. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern provides valuable structural information. For the [M+H]⁺ ion of this compound, plausible fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z ~136.

Alpha-cleavage: Cleavage of the C-C bond between the pyridine ring and the aminomethyl group, resulting in a pyridinylmethyl cation.

Loss of formaldehyde (B43269) (CH₂O): Fragmentation involving the methoxy group.

Analysis of these pathways would help to confirm the arrangement of the substituents on the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Primary Amine (N-H) Symmetric/Asymmetric Stretch 3300-3500 (two bands)
Primary Amine (N-H) Scissoring Bend 1590-1650
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
Pyridine Ring (C=C, C=N) Stretch 1450-1600
C-O (Aryl Ether) Asymmetric Stretch 1230-1270

The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be a strong indicator of the primary amine (-NH₂) group. The stretches associated with the pyridine ring and the strong C-O stretch from the methoxy group would further confirm the compound's identity.

X-ray Crystallography for Solid-State Structural Determination

There are no publicly available research articles or database entries that report the single-crystal X-ray diffraction analysis of this compound. Therefore, crystallographic data such as unit cell dimensions, space group, bond lengths, bond angles, and other details pertaining to its solid-state conformation are not available.

UV-Visible Spectroscopy for Electronic Properties and Purity Assessment

No published studies detailing the UV-Visible spectroscopic properties of this compound were found. As a result, information regarding its absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions responsible for its absorption profile in various solvents is not available in the scientific literature. Data for using this technique for purity assessment is also unreported.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No published studies were found that performed Density Functional Theory (DFT) calculations on 1-(4-methoxy-6-methylpyridin-2-yl)methanamine.

Electronic Structure Analysis and Molecular Orbitals

Information regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP) maps for this specific compound is not available in the literature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

There are no available studies that report theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound based on DFT calculations.

Reaction Mechanism Elucidation via Transition State Calculations

No research detailing the elucidation of reaction mechanisms involving this compound through transition state calculations could be identified.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

A search of the scientific literature did not yield any Molecular Dynamics (MD) simulation studies focused on this compound. Consequently, there is no available data on its conformational landscape or its dynamic interactions with any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound as part of the training or test set were found in the public domain.

Molecular Docking and Virtual Screening Studies for Ligand-Target Prediction

There are no published molecular docking or virtual screening studies that have investigated this compound to predict its potential binding modes or biological targets.

Cheminformatics and Data Mining in Aminopyridine Libraries

The exploration of aminopyridine libraries, including scaffolds such as this compound, is significantly enhanced by computational and theoretical chemistry. Cheminformatics and data mining have emerged as indispensable tools for navigating the vast chemical space of these compounds, enabling researchers to design novel molecules with desired properties and to understand structure-activity relationships (SAR). rsc.orgbroadinstitute.org

The core principle of these computational approaches lies in the automated analysis of large datasets of chemical information. researchgate.net By employing various data mining techniques, scientists can extract meaningful patterns from compound libraries and their associated biological data. researchgate.net This facilitates the design of new libraries and the optimization of lead compounds. researchgate.net

A crucial aspect of cheminformatics is the characterization of molecular properties. For a given compound like this compound, a range of physicochemical descriptors can be calculated to predict its behavior. These descriptors are foundational for building predictive models and for assessing the diversity and drug-likeness of a compound library.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H12N2O
Monoisotopic Mass 152.09496 Da
XlogP 0.1
[M+H]+ 153.10224
[M+Na]+ 175.08418
[M-H]- 151.08768
[M+NH4]+ 170.12878
[M+K]+ 191.05812
[M+H-H2O]+ 135.09222

Data sourced from PubChem. uni.lu

These predicted properties, such as the octanol-water partition coefficient (XlogP), provide insights into the lipophilicity of the molecule, which is a critical factor in its pharmacokinetic profile. nih.gov The various predicted mass-to-charge ratios under different ionization conditions are vital for analytical studies, such as mass spectrometry, to identify the compound in biological matrices.

In the context of aminopyridine libraries, cheminformatics approaches are employed to:

Analyze Diversity: Techniques such as similarity maps and scaffold analysis help in visualizing the chemical space covered by a library. broadinstitute.org This ensures that a diverse range of chemical structures is explored, increasing the chances of identifying novel hits in high-throughput screening campaigns. broadinstitute.org

Develop Quantitative Structure-Activity Relationship (QSAR) Models: By correlating molecular descriptors with biological activity, QSAR models can predict the potency of new, unsynthesized aminopyridine derivatives. researchgate.net This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest likelihood of success.

Perform Virtual Screening: Large virtual libraries of aminopyridine derivatives can be computationally screened against a biological target. mdpi.com Molecular docking, a key virtual screening technique, predicts the binding mode and affinity of a ligand to a receptor, enabling the identification of potential lead compounds. benthamdirect.com

Predict ADME-T Properties: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of aminopyridine derivatives. mdpi.combenthamdirect.com This early assessment of a compound's pharmacokinetic and safety profile is crucial for reducing attrition rates in later stages of drug development.

The 2-aminopyridine (B139424) scaffold is a versatile and valuable starting point in drug discovery, and its derivatives have shown a wide array of biological activities. rsc.orgnih.gov The application of cheminformatics and data mining to libraries of compounds containing this scaffold, including this compound, accelerates the discovery of new therapeutic agents by providing a rational, data-driven approach to molecular design and optimization. rsc.org

Chemical Reactivity and Derivatization Strategies

Amine Reactivity: N-Alkylation, N-Acylation, and Schiff Base Formation

The primary aminomethyl group is a principal site of reactivity, readily undergoing standard transformations characteristic of primary amines.

N-Alkylation: The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. This is typically achieved by reaction with alkyl halides. The reaction of N-substituted anilines with methyl iodide in the presence of a base like sodium hydride is a representative method for methylation. For less volatile amines, reactions with alkyl halides can be performed in sealed tubes to prevent the escape of the reagent. acs.org

N-Acylation: The amine functionality readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This reaction is fundamental in peptide synthesis and for introducing a wide range of functional moieties. For instance, 2-(aminomethyl)pyridine is used in the preparation of 5-nitro-2-furancarboxylamides, which demonstrates the utility of this type of acylation reaction.

Schiff Base Formation: As a primary amine, 1-(4-methoxy-6-methylpyridin-2-yl)methanamine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid or, in some cases, Lewis acids, and may require elevated temperatures. The formation of the azomethine group (-CH=N-) is a key transformation for creating ligands for metal complexes and various biologically active molecules. For example, Schiff bases derived from substituted pyridin-2-amines and aldehydes like 4-hydroxy-3-methoxybenzaldehyde have been synthesized and characterized.

Reaction TypeReagents & ConditionsProduct Type
N-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., THF, DMF)Secondary/Tertiary Amine
N-Acylation Acyl chloride or Carboxylic acid + Coupling agent (e.g., EDCI)Amide
Schiff Base Aldehyde or Ketone, Acid or Lewis acid catalyst, HeatImine (Schiff Base)

Pyridine (B92270) Ring Functionalization and Electrophilic/Nucleophilic Substitution

The pyridine ring itself is a hub of reactivity, although its aromaticity makes it relatively stable. The existing substituents—methoxy (B1213986), methyl, and aminomethyl—dictate the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient compared to benzene, which deactivates it towards electrophilic attack. However, the presence of the strongly electron-donating methoxy group at the 4-position, and the weakly donating methyl and aminomethyl groups at the 6- and 2-positions, respectively, activates the ring. libretexts.org These groups direct incoming electrophiles primarily to the C-3 and C-5 positions. For example, the nitration of 3,5-dimethoxypyridine (B18298) has been shown to proceed at the 2-position, demonstrating that activating groups can enable electrophilic substitution on the pyridine nucleus. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the pyridine ring typically occurs at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. stackexchange.com However, in this compound, the ring is electron-rich due to the donating substituents, making it a poor substrate for traditional SNAr reactions unless a good leaving group is present at an activated position. A more modern approach involves the nucleophilic amination of methoxypyridines using reagents like sodium hydride in the presence of lithium iodide, which can provide a pathway to replace a methoxy group with an amine. ntu.edu.sg

Functionalization via Directed ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is directed ortho-metalation, typically involving lithiation. znaturforsch.com The substituents on the pyridine ring can direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate an adjacent carbon atom. For 4-methoxypyridine, lithiation occurs regioselectively at the C-3 position. arkat-usa.org Similarly, the aminomethyl group can also direct lithiation. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups at specific positions on the ring. arkat-usa.orgresearchgate.netrsc.org

Functionalization StrategyReagents & ConditionsPosition(s) TargetedExample Electrophiles (E+)
Electrophilic Substitution Nitrating agent (HNO₃/H₂SO₄), Halogen (Br₂)C-3, C-5NO₂⁺, Br⁺
Directed ortho-Metalation Strong base (n-BuLi, LDA, LTMP) at low temp. (-78 °C)C-3, C-5DMF, CO₂, Alkyl halides, TMSCl

Methoxyl Group Modifications and Ether Cleavage Reactions

The 4-methoxy group is relatively stable but can be cleaved under specific, often harsh, conditions to yield the corresponding 4-hydroxypyridine (B47283) or pyridone derivative. This transformation is crucial for exposing a phenolic hydroxyl group for further derivatization.

ReagentConditionsProductNotes
Boron Tribromide (BBr₃) Inert solvent (e.g., CH₂Cl₂), Low temperature4-HydroxypyridineGeneral and effective, but harsh
L-selectride THF, Reflux4-HydroxypyridineChemoselective for methoxypyridines over anisoles elsevierpure.comthieme-connect.com
Pyridinium Hydrochloride Molten salt, 180-210 °C4-HydroxypyridineEffective for scale-up operations mdma.chresearchgate.net
Hydroiodic Acid (HI) Aqueous solution, Heat4-HydroxypyridineClassic method, requires strong acid libretexts.org

Cross-Coupling Reactions for Aryl/Heteroaryl Substitutions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To make this compound a substrate for these reactions, it must first be converted into a derivative bearing a suitable handle, typically a halide (Br, I) or a triflate (-OTf). This can be achieved by functionalizing the pyridine ring as described in section 5.2, for example, via lithiation followed by quenching with a halogen source.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. A 2-bromopyridine (B144113) derivative, for instance, can be coupled with various aryl or heteroaryl boronic acids or esters to form biaryl compounds. mdpi.comresearchgate.netresearchgate.net These reactions are typically catalyzed by a palladium(0) species with an appropriate phosphine (B1218219) ligand. nih.gov The reactivity of 2-halopyridines can sometimes be challenging, but optimized conditions and specific catalyst systems have been developed to achieve high yields. rsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl/heteroaryl halide (or triflate) and an amine. While the parent molecule already contains an amine, a halogenated derivative could be coupled with other primary or secondary amines to introduce new amino substituents onto the pyridine ring. figshare.comnih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base such as sodium tert-butoxide. acs.orgchemspider.comacs.org

Development of Functional Probes and Conjugates

The structural motifs within this compound make it an attractive scaffold for the development of functional molecules like chemical probes and bioconjugates.

Functional Probes: The 2-(aminomethyl)pyridine unit is a well-known bidentate chelating ligand for various metal ions. This chelating ability can be exploited to design fluorescent probes for metal ion detection. By attaching a fluorophore (e.g., rhodamine or pyrene) to the scaffold, the binding of a target metal ion can induce a change in the fluorescence properties (e.g., intensity or wavelength), allowing for its detection. researchgate.netgoogle.comgoogle.com Probes based on N,N-bis(pyridin-2-ylmethyl)aniline, a related structure, have shown good sensitivity and selectivity for copper(II) ions. researchgate.net

Conjugates: The primary amine serves as a versatile handle for conjugation to other molecules, including biomolecules like proteins or peptides. mdpi.com This is commonly achieved through the formation of a stable amide bond by reacting the amine with an activated carboxylic acid (e.g., an NHS-ester) on the target molecule. nih.gov Another strategy is reductive amination, where the amine reacts with an aldehyde on the target molecule to form an imine, which is then reduced to a stable secondary amine linkage. These bioconjugation methods are essential for attaching the pyridine-based molecule to larger systems to impart specific properties, such as metal chelation or fluorescence. nih.gov

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Approaches

Target Identification and Deconvolution Methodologies

The initial step in understanding a compound's biological effect is to identify its molecular targets. Several powerful techniques are utilized for this purpose.

Chemical Proteomics Approaches (e.g., Affinity-Based Protein Profiling, Thermal Proteome Profiling)

Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological system. Affinity-based protein profiling (ABPP) and thermal proteome profiling (TPP) are two prominent methods. ABPP involves chemically modifying the compound of interest to allow for its immobilization or detection, enabling the capture and identification of interacting proteins. TPP, on the other hand, measures changes in the thermal stability of proteins upon ligand binding, providing an unbiased approach to target identification. There are no published studies that have applied these techniques to 1-(4-methoxy-6-methylpyridin-2-yl)methanamine.

Genetic Screens (e.g., CRISPR, RNAi) for Pathway Perturbation Analysis

Genetic screening technologies, such as CRISPR-Cas9 and RNA interference (RNAi), can be used to systematically perturb gene function and identify genes that modulate the cellular response to a compound. By observing which genetic perturbations sensitize or desensitize cells to this compound, researchers could infer its mechanism of action and the pathways it affects. However, no such genetic screens have been reported for this compound.

Phenotypic Screening and High-Content Imaging for Cellular Response Analysis

Phenotypic screening involves testing a compound across a variety of cell-based assays to identify observable changes in cell morphology, function, or behavior. High-content imaging can further provide detailed, quantitative data on these cellular responses. While this approach is valuable for discovering novel biological activities, specific phenotypic screening data for this compound is not available in the current body of scientific literature.

Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based Assays)

Many drugs exert their effects by modulating the activity of enzymes. Both cell-free and cell-based assays are crucial for determining whether a compound acts as an inhibitor or activator of specific enzymes. These studies typically involve incubating the compound with a purified enzyme or with cells expressing the enzyme and measuring the resulting changes in enzymatic activity. For this compound, there is a lack of published data from such enzymatic assays.

Receptor Binding and Modulation Studies (In Vitro Assays)

Receptors are another major class of drug targets. In vitro binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity. Subsequent functional assays can then establish whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor. To date, no receptor binding or modulation studies have been published for this compound.

Molecular Mechanism of Action Elucidation

Elucidating the precise molecular mechanism of action involves integrating data from target identification, enzymatic assays, and receptor binding studies. This comprehensive understanding explains how the compound initiates the cascade of events that leads to its observed biological effects. Due to the absence of foundational data in the aforementioned areas for this compound, its molecular mechanism of action has not been elucidated.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC, NMR Titration)

There is no specific information available in the reviewed literature detailing protein-ligand interaction analyses, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration, conducted directly on this compound. These techniques are crucial for quantifying the binding affinity and thermodynamics of a ligand to its protein target. Without experimental data, the binding kinetics and affinity of this compound for any specific protein target remain uncharacterized.

Downstream Signaling Pathway Analysis

Detailed studies on the downstream signaling pathways modulated by this compound are not present in the available scientific literature. Such analyses would typically involve cell-based assays to measure changes in the activity of specific signaling molecules and pathways following treatment with the compound. The absence of this data means that the molecular mechanisms through which this compound might exert a biological effect are currently unknown.

Cellular Permeability and Intracellular Distribution Studies (In Vitro)

Experimental data from in vitro studies on the cellular permeability and intracellular distribution of this compound are not available. In broader contexts, the permeability of similar small molecules can be influenced by factors such as lipophilicity and the presence of functional groups that can interact with membrane transporters. For instance, the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring may influence its lipophilicity, which is a key determinant of passive diffusion across cell membranes. However, without specific experimental validation, such as that from a Parallel Artificial Membrane Permeability Assay (PAMPA), the actual permeability of this compound is undetermined.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Correlation of Structural Modifications with Biological Response

Given the lack of synthesized analogues and corresponding biological testing data, no correlations between structural modifications of this compound and biological responses have been established. The core structure, featuring a substituted pyridine ring linked to a methanamine, offers several points for chemical modification. For example, altering the substituents on the pyridine ring (the methoxy and methyl groups) or modifying the aminomethyl group could significantly impact biological activity. However, without empirical data, any discussion of these potential impacts remains speculative.

Strategic Applications in Chemical Biology and Drug Discovery Research

Utility as Chemical Probes for Biological Pathway Interrogation

While direct studies utilizing 1-(4-methoxy-6-methylpyridin-2-yl)methanamine as a chemical probe are not extensively documented, the broader class of pyridine (B92270) derivatives has been successfully employed in the development of fluorescent probes for bioimaging. For instance, novel push-pull systems based on CF3-substituted pyridines have been designed as fluorescent probes for visualizing lipid droplets in cells. These probes have demonstrated aggregation-induced emission behavior, making them suitable for bioimaging studies. mdpi.com The structural features of this compound, including its aromatic and basic nitrogen centers, provide a foundation for the development of novel chemical probes. By incorporating fluorophores or other reporter groups, this scaffold could be adapted to create tools for interrogating specific biological pathways.

Scaffold for Lead Compound Identification and Optimization

The pyridine carboxamide scaffold has been identified as a promising starting point for the development of new drugs. nih.gov The process of lead optimization involves modifying a lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. arxiv.org The this compound core offers multiple points for chemical modification, making it an attractive scaffold for lead optimization. rsc.orgresearchgate.net For example, a study on arylpyridin-2-yl guanidine (B92328) derivatives as MSK1 inhibitors used a 6-phenylpyridin-2-yl guanidine as a starting hit for a structure-activity relationship study. mdpi.com Similarly, the optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to the identification of potent and selective TYK2 inhibitors. These examples highlight the potential of the pyridin-2-yl-methanamine core in generating lead compounds for various therapeutic targets.

Role in the Development of Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, leading to irreversible inhibition. nih.gov This approach has been successful in developing drugs for previously "undruggable" targets. wuxiapptec.com The development of TCIs involves the incorporation of a reactive electrophilic group, or "warhead," into a ligand that binds non-covalently to the target protein. nih.gov While there are no specific reports of this compound being used in a TCI, its scaffold is amenable to the addition of such warheads. For example, the design of covalent inhibitors for the EGFR kinase involved modifying a quinazoline (B50416) core with a vinylpyridine warhead. nih.gov Similarly, a 6-chloro-3-nitropyridine moiety has been used as an electrophilic warhead to target a cysteine residue in the hinge region of certain kinases. mdpi.com The pyridin-2-yl-methanamine scaffold could be similarly functionalized with reactive groups to create novel TCIs.

Contribution to Novel Ligand Design for Specific Molecular Targets

The design of novel ligands with high affinity and selectivity for specific molecular targets is a cornerstone of drug discovery. The pyridine ring is a common motif in small molecule drugs and is known to participate in key interactions with biological targets. For instance, in a series of metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators, a pyridine ring was observed to make an edge-to-face π-π interaction with a tyrosine residue in the binding site. researchgate.net The this compound scaffold provides a versatile platform for designing new ligands. The methoxy (B1213986) and methyl groups can be modified to explore structure-activity relationships, while the primary amine offers a handle for further derivatization to enhance binding affinity and selectivity for a wide range of molecular targets, including kinases and G-protein coupled receptors. nih.govnih.govnih.gov

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds for high-throughput screening. americanpeptidesociety.orgrcin.org.pl The synthesis of these libraries often relies on solid-phase synthesis methods, where compounds are built on a polymeric support. nih.gov The this compound scaffold is well-suited for inclusion in combinatorial libraries due to its synthetic tractability. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. This allows for the rapid generation of a large number of analogs with diverse chemical properties, increasing the probability of identifying hits against a variety of biological targets. nih.gov

Advanced Materials Science Applications (e.g., Polymer Chemistry, Ligand for Metal Complexes)

Beyond its applications in the life sciences, the this compound scaffold and its derivatives have significant potential in materials science, particularly as ligands for metal complexes. The nitrogen atoms of the pyridine ring and the methanamine side chain can act as a bidentate ligand, coordinating to a variety of metal ions. researchgate.net Schiff base ligands derived from substituted pyridines have been used to synthesize copper (II) and cobalt (II) complexes with interesting antimicrobial properties. nih.gov Furthermore, palladium (II) complexes with pyridine ligands have been synthesized and characterized for their potential applications in catalysis. nih.gov

The design of ligands is crucial for controlling the reactivity and selectivity of organometallic catalysts. Pyridine-based ligands have been extensively studied in this context. mdpi.comresearchgate.net The this compound scaffold offers a tunable electronic and steric environment around a coordinated metal center. For example, palladium (II) complexes of ligands containing a 4-methoxy-N-(pyridin-2-ylmethyl) aniline (B41778) moiety have been shown to be active catalysts for the polymerization of methyl methacrylate. researchgate.net The electronic properties of the pyridine ring can be modulated by the methoxy and methyl substituents, which in turn can influence the catalytic activity of the corresponding metal complex. This tunability makes this compound a valuable building block for the development of new organometallic catalysts.

Data Tables

Table 1: Potential Applications of this compound Derivatives

Application AreaSpecific UseRationale
Chemical Biology Fluorescent ProbesThe pyridine scaffold can be functionalized with fluorophores for bioimaging. mdpi.com
Drug Discovery Lead OptimizationThe scaffold offers multiple points for modification to improve drug-like properties. nih.govarxiv.org
Drug Discovery Targeted Covalent InhibitorsThe scaffold can be derivatized with electrophilic warheads for irreversible inhibition. nih.govmdpi.com
Materials Science Ligands for Metal ComplexesThe nitrogen atoms can coordinate with metal ions for various applications. researchgate.netnih.gov
Catalysis Organometallic CatalysisThe electronic and steric properties of the ligand can be tuned to control catalytic activity. researchgate.net

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Coordination Chemistry

Despite a comprehensive search of scientific literature, there is a notable absence of published research specifically detailing the coordination chemistry of the compound this compound. This scarcity of dedicated studies prevents a thorough and detailed analysis of its role as a ligand in the formation of metal complexes, as requested.

The strategic applications of pyridyl-containing ligands in chemical biology and drug discovery are well-established, with their coordination chemistry being a pivotal aspect of their function. These ligands, through their nitrogen donor atoms, form stable complexes with a variety of metal ions, leading to compounds with diverse applications in catalysis, materials science, and medicinal chemistry.

Typically, an analysis of a compound's coordination chemistry would involve a detailed examination of:

Synthesis of Metal Complexes: The methods used to synthesize coordination compounds, including the reaction conditions, solvents, and stoichiometry.

Structural Characterization: The use of techniques such as X-ray crystallography to determine the precise three-dimensional arrangement of the ligand around the central metal ion, including coordination numbers and geometries.

Spectroscopic and Physicochemical Properties: The characterization of the resulting metal complexes using various spectroscopic methods (e.g., NMR, IR, UV-Vis) and the study of their magnetic and electronic properties.

Reactivity and Catalytic Activity: Investigation into the reactivity of the coordinated ligand and the potential for the metal complex to act as a catalyst in chemical transformations.

However, in the case of this compound, specific data relating to these areas of study are not available in the public domain. While research exists for structurally analogous compounds, the strict focus on this particular molecule, as per the user's request, cannot be fulfilled with scientifically verified information.

The potential of this compound as a chelating ligand, likely coordinating through the pyridyl nitrogen and the nitrogen of the aminomethyl group, remains an area for future investigation. Such studies would be essential to elucidate its specific coordination behavior and to explore the properties and potential applications of its metal complexes. Without such dedicated research, any discussion on its coordination chemistry would be purely speculative and would not meet the required standards of scientific accuracy.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-methoxy-6-methylpyridin-2-yl)methanamine?

Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination of pre-functionalized pyridine intermediates. For example, Enamine Ltd. lists building blocks such as 1-(5-methoxy-6-methylpyridin-2-yl)methanamine dihydrochloride (CAS EN300-28334069), which can serve as a precursor for further functionalization . Retrosynthetic analysis using PubChem’s AI-powered tools suggests pathways involving pyridine ring alkylation followed by methoxy and methyl group introduction at specific positions . Key steps include:

  • Pyridine core assembly : Use 6-methylpyridin-2-yl derivatives as starting materials.
  • Functionalization : Methoxy groups are introduced via SNAr reactions under basic conditions (e.g., NaH/DMF) .
  • Amine installation : Reductive amination or Gabriel synthesis for primary amine attachment .

Advanced: How does steric and electronic modulation of the pyridine ring influence the compound’s coordination chemistry in catalytic systems?

Answer:
The 4-methoxy and 6-methyl groups create steric hindrance and electron-donating effects, which stabilize metal-ligand complexes. For example:

  • Coordination studies : The amine group acts as a monodentate ligand, while the pyridine nitrogen can participate in π-backbonding with transition metals (e.g., Cu, Pd).
  • Catalytic applications : In triazole-derived ligands (e.g., from bis(2-picolyl)amine frameworks), similar structures enhance catalytic activity in cross-coupling reactions by modulating electron density at the metal center .
  • Contradictions : Methoxy groups may reduce ligand flexibility, potentially lowering catalytic turnover in sterically demanding reactions. Computational DFT studies are recommended to optimize geometry .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 2.4–2.6 ppm (methyl group), δ 3.8–4.0 ppm (methoxy), and δ 4.1–4.3 ppm (CH₂NH₂) .
    • ¹³C NMR : Pyridine carbons appear at 120–150 ppm; methoxy carbon at ~55 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 168.2 (calculated for C₈H₁₂N₂O) .
  • IR : Stretching frequencies at ~3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O of methoxy) .

Advanced: How can computational modeling resolve contradictions in the compound’s reactivity across different solvent systems?

Answer:
Discrepancies in nucleophilic substitution rates (e.g., DMSO vs. THF) arise from solvent polarity and hydrogen-bonding effects. Methodological approaches include:

  • MD Simulations : Assess solvation shells around the amine group to predict kinetic barriers .
  • DFT Calculations : Compare transition-state energies in polar aprotic vs. protic solvents. For example, the methoxy group’s electron-donating effect stabilizes intermediates in DMSO but not in THF .
  • Validation : Cross-reference with experimental kinetic data from PubChem’s reaction databases .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C .
  • Degradation pathways : Primary amine oxidation forms imine byproducts; monitor via TLC (Rf ~0.3 in EtOAc/hexane) .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to light .

Advanced: What strategies optimize the compound’s bioactivity in medicinal chemistry studies?

Answer:

  • Structure-activity relationship (SAR) : Introduce substituents at the pyridine 3-position to enhance binding to biological targets (e.g., kinase inhibitors) .
  • Prodrug design : Convert the primary amine to a carbamate or amide for improved bioavailability .
  • Contradictions : Methyl groups may hinder target engagement; molecular docking studies (e.g., AutoDock Vina) are critical for validating modifications .

Basic: How is the compound’s purity assessed in synthetic workflows?

Answer:

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with retention time ~8.2 min .
  • Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.2% .
  • Melting Point : Literature range 92–94°C (decomposes above 150°C) .

Advanced: What mechanistic insights explain its role in photoinduced electron-transfer reactions?

Answer:
The methoxy group acts as an electron donor, while the pyridine ring serves as an acceptor. Key findings:

  • Photophysical studies : UV-Vis spectra show λmax at 265 nm (π→π* transition) .
  • Electron transfer : Quenching experiments with methyl viologen confirm a 1.8 eV bandgap, suitable for photocatalytic applications .
  • Contradictions : Competing pathways (e.g., singlet vs. triplet states) require time-resolved fluorescence assays for resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.